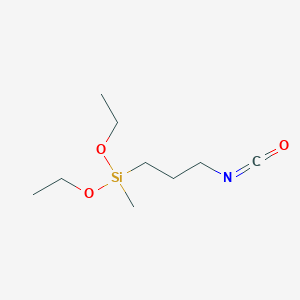

Diethoxy(3-isocyanatopropyl)methylsilane

Description

Contextualization within Organosilicon Chemistry and Functional Silanes

Organosilicon chemistry is the study of compounds that contain carbon-silicon bonds. wikipedia.org These molecules often merge the stability and weather resistance associated with inorganic silicon compounds with the functionality and flexibility of organic chemistry. sinosil.com A key class within this field is organofunctional silanes, which are hybrid compounds with a general molecular structure of X-R-Si-(OR')3. russoindustrial.ru These molecules possess two distinct types of reactive sites:

An organofunctional group (X): This part of the molecule (e.g., amino, epoxy, or in this case, isocyanate) is designed to react with an organic polymer system. russoindustrial.ru

Hydrolyzable alkoxy groups (OR'): These groups, typically methoxy (B1213986) or ethoxy, can react with water to form silanol (B1196071) groups (Si-OH). russoindustrial.rudakenchem.com

Significance of Isocyanate and Alkoxysilane Functionalities in Material Design

The efficacy of Diethoxy(3-isocyanatopropyl)methylsilane as a material modifier stems directly from its two distinct functional moieties.

Isocyanate Functionality (-N=C=O): The isocyanate group is a highly reactive electrophile, readily engaging with a wide range of nucleophiles. wikipedia.org Its primary reactions of significance in material science include:

Reaction with Alcohols (R'-OH): Forms a stable urethane (B1682113) linkage, which is the foundational reaction for producing polyurethane polymers. wikipedia.orgspectroscopyonline.com

Reaction with Amines (R'-NH2): Produces a urea (B33335) linkage, leading to the formation of polyurea polymers. wikipedia.org

Reaction with Water (H2O): Reacts to form an unstable carbamic acid which decomposes into an amine and carbon dioxide gas. wikipedia.orgdoxuchem.com This reaction is fundamental in the creation of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

This high reactivity allows the isocyanate end of the silane (B1218182) to covalently bond with the functional groups present in organic polymers like polyols, polyamides, and others, effectively grafting the silane onto the polymer backbone. pflaumer.combuehnen.de This integration is crucial for creating robust, cross-linked networks that enhance mechanical strength and chemical resistance. pflaumer.com

Alkoxysilane Functionality (-Si(OC2H5)2): The diethoxy groups attached to the silicon atom provide the mechanism for bonding to inorganic materials. This process occurs in two main steps:

Hydrolysis: In the presence of water, even atmospheric moisture, the ethoxy groups (-OC2H5) hydrolyze to form reactive silanol groups (-Si-OH) and ethanol (B145695) as a byproduct. dakenchem.comsinosil.com

Condensation: These newly formed silanols are unstable and will condense with other silanols to form highly stable and durable siloxane bonds (Si-O-Si). dakenchem.comresearchgate.net They can also condense with hydroxyl groups present on the surface of inorganic substrates like glass, metal, and silica (B1680970). russoindustrial.ru

This ability to form a dense, cross-linked polysiloxane network at the inorganic interface creates a strong, water-resistant bond, which is the primary function of a silane coupling agent. russoindustrial.ruresearchgate.net The synergy of having both the isocyanate and alkoxysilane functionalities in one molecule allows this compound to form a durable chemical bridge between the organic and inorganic phases, a critical attribute in the design of advanced hybrid materials. cfmats.comresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic and industrial research on this compound has largely focused on its application as a performance-enhancing additive in polymer systems. The main trajectories include:

Adhesion Promotion in Sealants and Adhesives: A significant area of research involves its use as an adhesion promoter, particularly in silane-terminated polymers (MS Polymers) and silyl-modified polyurethanes (SPUR). cfmats.comcfmats.com The dual functionality allows for improved bonding to a variety of substrates while also cross-linking the polymer, enhancing the cohesive strength and durability of the sealant or adhesive. chemicalbook.comcfmats.com

Surface Modification and Coupling in Composites: Research has explored the use of this silane to treat the surface of inorganic fillers (e.g., silica, glass fibers) before their incorporation into an organic resin matrix. chemicalbook.com This surface modification improves the dispersion of the filler and creates a strong covalent bond at the filler-resin interface, leading to composite materials with enhanced mechanical properties. chemicalbook.comsinosil.com

Synthesis of Novel Hybrid Materials: The compound serves as a versatile building block for creating novel organic-inorganic hybrid polymers. mdpi.com One specific research avenue has utilized this compound as an intermediate in the synthesis of poly[γ-(2-thiazole-ureido)propyl]methyldiethoxysilane. chemicalbook.com This demonstrates its role in developing functional materials with specific properties, such as magnetism, by providing a robust scaffold for incorporating other chemical moieties. chemicalbook.com

Development of Synthesis Routes: While not an application, research into efficient and safer synthesis methods is a relevant trajectory. Traditional methods for producing isocyanates can involve hazardous reagents like phosgene (B1210022). chemicalbook.com Alternative routes, such as the deamination of (ureido)propyl silane derived from the reaction of an aminosilane (B1250345) with urea, have been developed to provide safer and more industrially viable production pathways. chemicalbook.comgoogle.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-aminopropyltrimethoxysilane |

| Alkoxysilane |

| This compound |

| Dimethyl sulfoxide |

| Isocyanate |

| Organosilane |

| poly[γ-(2-thiazole-ureido)propyl]methyldiethoxysilane |

| Polyurethane |

| Silanol |

| Siloxane |

| Trimethyl orthoacetate |

| Urea |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethoxy-(3-isocyanatopropyl)-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3Si/c1-4-12-14(3,13-5-2)8-6-7-10-9-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIFJEUHCQYNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(CCCN=C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548213 | |

| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33491-28-0 | |

| Record name | Diethoxy(3-isocyanatopropyl)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Diethoxy(3-isocyanatopropyl)methylsilane

The synthesis of this compound can be approached through several established chemical routes. These pathways primarily focus on the introduction of the isocyanate functionality onto a propyl-substituted diethoxymethylsilane (B37029) backbone.

Routes involving Halosilane Precursors

A common strategy for the synthesis of isocyanatosilanes involves the use of halosilane precursors. In a potential pathway for this compound, the corresponding chloropropyl derivative, (3-Chloropropyl)diethoxy(methyl)silane, serves as a key starting material. tcichemicals.com This precursor can be reacted with a source of the isocyanate group, such as sodium isocyanate. This nucleophilic substitution reaction would displace the chloride, yielding the desired this compound. The general principle of reacting halogenated hydrocarbons with a metallic isocyanate is a known method for producing isocyanates. researchgate.net

Another potential, though more hazardous, route involves the use of phosgene (B1210022) or a phosgene equivalent to convert an amino-functional silane (B1218182) to the corresponding isocyanate. However, due to the extreme toxicity of phosgene, phosgene-free synthetic routes are highly preferred in modern chemical manufacturing. nih.govnist.gov

Modification of Siloxane Monomers

The functionalization of siloxane monomers or polymers presents another avenue for the synthesis of compounds like this compound. This approach involves starting with a pre-formed siloxane backbone and introducing the desired isocyanatopropylmethyl group. One conceptual method involves the hydrosilylation of allyl isocyanate with a siloxane monomer containing a silicon-hydride (Si-H) bond, such as diethoxymethylsilane. researchgate.net This reaction, typically catalyzed by a platinum complex, would add the diethoxymethylsilyl group across the double bond of the allyl isocyanate, forming the target molecule.

Alternatively, surface modification of silica (B1680970) or siloxane-based materials can be achieved using isocyanate-functional silanes. nist.govumass.edu While this is often an application of the compound, the underlying chemistry can be adapted for synthesis. For instance, a siloxane polymer with reactive sites could potentially be modified to incorporate the isocyanatopropyl functionality.

A more direct and common approach starts with the corresponding amino-functional silane, 3-Aminopropyl(diethoxy)methylsilane. researchgate.netgoogle.comresearchgate.net This precursor can undergo various reactions to convert the amine group into an isocyanate group. A notable phosgene-free method involves the reaction of the aminosilane (B1250345) with urea (B33335) or a dialkyl carbonate. For example, a patented process describes the reaction of an aminosilane with a dialkyl carbonate to form a carbamate, which is then thermally cracked to yield the isocyanate silane. google.com A similar process utilizing urea and a catalyst has been described for the synthesis of 3-isocyanatopropyltrimethoxysilane, a closely related compound. umass.edu This method involves the deamination of a urea-derived intermediate to form the isocyanate. umass.edu

Precursors and Reagents for this compound Derivatives

The synthesis of derivatives of this compound allows for the fine-tuning of its properties for specific applications. These derivatives can be created by modifying the precursor molecules.

Key precursors and reagents for generating a variety of isocyanate-functional silanes are detailed in the table below. By selecting different starting materials, a range of derivatives can be synthesized. For instance, using different alcohols during the initial synthesis of the alkoxysilane will result in different alkoxy groups on the final product. Similarly, the length of the alkyl chain connecting the silicon atom and the isocyanate group can be varied by starting with the corresponding aminopropyl, aminoethyl, or other aminoalkyl silane.

| Precursor/Reagent | Resulting Derivative Functionality |

| 3-Aminopropyltrimethoxysilane | Trimethoxy analog |

| 3-Aminopropyltriethoxysilane (B1664141) | Triethoxy analog |

| (3-Aminopropyl)methyldimethoxysilane | Dimethoxy-methyl analog |

| Allyl isocyanate and various hydrosilanes | Varied alkyl and alkoxy groups |

| Diisocyanates and aminosilanes | Di-isocyanate functional silanes |

| 3-Chloropropyltriethoxysilane | Triethoxy analog via halosilane route |

This table presents a selection of precursors and the resulting functionalities in isocyanate silane derivatives.

For example, reacting 3-aminopropyltriethoxysilane with urea would yield 3-isocyanatopropyltriethoxysilane. mdpi.com The use of (3-Aminopropyl)methyldimethoxysilane would result in (3-isocyanatopropyl)methyldimethoxysilane. researchgate.net Furthermore, more complex structures, such as tris[3-(trimethoxysilyl)propyl]isocyanurate, can be synthesized, which contain multiple silane and isocyanate functionalities. tcichemicals.comresearchgate.net

Green Chemistry Approaches in the Synthesis of Isocyanate-Functional Silanes

The principles of green chemistry are increasingly influencing the synthesis of industrial chemicals, including isocyanate-functional silanes. A primary focus in this area is the development of phosgene-free synthetic routes to avoid the use of this highly toxic and corrosive reagent. nih.govnist.govgoogle.comrsc.org

Several phosgene-free alternatives have been explored for the synthesis of isocyanates in general, which can be applied to isocyanatosilanes:

Reductive Carbonylation: This method involves the reaction of nitro compounds with carbon monoxide in the presence of a catalyst to directly form isocyanates. nist.gov

Thermal Decomposition of Carbamates: Carbamates, which can be synthesized from amines and carbonates, can be thermally decomposed to produce isocyanates and an alcohol, which can often be recycled. nih.gov

Reaction of Formamides with Diorganocarbonates: A non-phosgene process involves reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the product to yield the isocyanate. researchgate.net

Solvent-free synthesis is another key aspect of green chemistry. mdpi.comnih.govresearchgate.net While not always feasible, conducting reactions in the absence of solvents reduces waste and environmental impact. Research into solvent-free methods for synthesizing related silane compounds, such as silatranes, has shown promise and could potentially be adapted for isocyanatosilane production. mdpi.comresearchgate.net

Chemical Reactivity and Mechanistic Aspects

Hydrolysis and Condensation Reactions of Ethoxysilane (B94302) Groups

The polymerization of the ethoxysilane functional groups occurs in two primary stages: hydrolysis and condensation. nih.gov First, the ethoxy groups (–OCH2CH3) react with water to form reactive silanol (B1196071) groups (–OH). Subsequently, these silanols condense with each other or with remaining ethoxy groups to create stable siloxane (Si-O-Si) bonds, which can form oligomers and eventually a cross-linked network. nih.gov

Influence of Catalysis (Acidic, Basic, Neutral) on Hydrolysis Kinetics

The rate of hydrolysis and condensation is highly dependent on the pH and can be significantly accelerated by catalysts. gelest.com In neutral, low-ionic conditions, alkoxysilanes can remain stable for extended periods. gelest.com However, the presence of an acid or base catalyst dramatically influences the reaction kinetics. gelest.comnih.gov

Acidic Catalysis : Under acidic conditions, the oxygen atom of the ethoxy group is protonated. This makes the silicon atom more susceptible to nucleophilic attack by water, leading to rapid hydrolysis. gelest.com The subsequent condensation reaction is comparatively slower, which often results in the formation of more linear or sparsely branched siloxane oligomers. nih.gov

Basic Catalysis : In a basic environment, a hydroxide (B78521) ion directly attacks the silicon atom. nih.gov This catalytic pathway generally accelerates both hydrolysis and condensation reactions, leading to the rapid formation of highly branched and cross-linked siloxane networks. nih.gov

| Catalyst Condition | Relative Rate of Hydrolysis | Resulting Siloxane Structure |

| Acidic | Fast | Primarily linear or lightly branched oligomers. nih.gov |

| Neutral | Slow | Gradual formation of siloxane bonds. gelest.com |

| Basic | Very Fast | Highly branched and cross-linked networks. nih.gov |

Siloxane Network Formation and Oligomerization Mechanisms

The creation of a siloxane network is a stepwise process. nih.gov Following the initial hydrolysis of ethoxy groups to silanols, condensation proceeds via two main pathways:

Water-producing condensation : Two silanol groups react to form a siloxane bond and a water molecule. nih.gov ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation : A silanol group reacts with an unhydrolyzed ethoxy group, yielding a siloxane bond and an ethanol (B145695) molecule. nih.gov ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH

These reactions build from monomers to oligomers, which can be linear, cyclic, or branched. rsc.orgresearchgate.net Continued condensation leads to a three-dimensional siloxane network, which is fundamental to the adhesive and film-forming properties of the material. researchgate.net

Isocyanate Group Reactivity

The isocyanate group (–N=C=O) is an electrophile, making it highly reactive with a variety of nucleophiles, particularly compounds with active hydrogen atoms like alcohols and amines. wikipedia.org

Reactions with Hydroxyl-Terminated Species (e.g., Polyols, Cellulose (B213188) Derivatives)

Isocyanates react efficiently with hydroxyl (–OH) groups to form stable urethane (B1682113) linkages. wikipedia.org This reaction is key to producing polyurethanes. wikipedia.org

Polyols : When diethoxy(3-isocyanatopropyl)methylsilane reacts with polyols (polymers with multiple hydroxyl groups), the silane (B1218182) can be grafted onto the polymer chain. researchgate.netmdpi.com This is a common method for creating silyl-terminated polymers that can later be cross-linked via the silane's hydrolysis and condensation.

Cellulose Derivatives : The isocyanate group can react with the abundant hydroxyl groups present in natural polymers like cellulose. nih.gov This chemical modification can impart new properties to the cellulose, such as improved compatibility with other materials.

Formation of Urethane and Urea (B33335) Linkages

The formation of urethane and urea bonds are the most significant reactions of the isocyanate group.

Urethane Formation : The reaction between an isocyanate and an alcohol (hydroxyl group) produces a urethane linkage (–NH–C(O)–O–). wikipedia.orgresearchgate.net This reaction can be catalyzed by various compounds, including metal salts, to increase the rate. wernerblank.com R-N=C=O + R'-OH → R-NH-C(O)-O-R'

Urea Formation : Isocyanates react with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. wikipedia.orgebrary.netresearchgate.net The resulting amine is highly reactive and quickly attacks another isocyanate group to form a very stable urea linkage (–NH–C(O)–NH–). wikipedia.orgebrary.netpoliuretanos.net This reaction with ambient moisture is a common curing mechanism for many isocyanate-based systems and is responsible for the formation of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.orgebrary.net R-N=C=O + H₂O → [R-NH-COOH] → R-NH₂ + CO₂ R-N=C=O + R-NH₂ → R-NH-C(O)-NH-R

Reaction with Amine Functionalities

The reaction between an isocyanate group and a primary or secondary amine is typically very rapid and results in the formation of a urea linkage. wikipedia.orgcommonorganicchemistry.com This reaction is generally faster than the reaction with either water or alcohols. poliuretanos.net This high reactivity allows for efficient cross-linking of amine-functionalized polymers or surface modification of materials bearing amine groups. commonorganicchemistry.comnist.gov

R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R'

The general order of reactivity of the isocyanate group with common nucleophiles is: primary amines > water > primary alcohols. poliuretanos.net

Cross-linking Chemistry Facilitated by this compound

This compound is a bifunctional organosilane that plays a significant role as a cross-linking agent and adhesion promoter in the formulation of advanced materials such as sealants, coatings, and composites. Its chemical structure, featuring both a reactive isocyanate group and hydrolyzable diethoxy groups, allows for a dual curing mechanism. This unique characteristic enables the formation of a stable, cross-linked network, enhancing the mechanical and adhesive properties of the host polymer matrix.

The cross-linking process facilitated by this compound can proceed through two primary, and often concurrent, reaction pathways: the reaction of the isocyanate group and the hydrolysis and condensation of the ethoxysilane groups.

The isocyanate group (-NCO) is highly reactive towards compounds containing active hydrogen atoms, such as hydroxyl (-OH), amine (-NH2), and even water molecules. In the context of polymer systems like polyurethanes or other hydroxyl-terminated polymers, the isocyanate moiety of this compound readily reacts with the hydroxyl groups on the polymer chains. This reaction forms a stable urethane linkage, effectively grafting the silane molecule onto the polymer backbone. This initial grafting step is crucial for integrating the silane into the organic polymer matrix.

Concurrently, or subsequently, the diethoxy groups on the silicon atom are susceptible to hydrolysis in the presence of moisture. This hydrolysis reaction results in the formation of reactive silanol groups (Si-OH) and the release of ethanol as a byproduct. The newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups, leading to the formation of stable siloxane bonds (Si-O-Si). This condensation process builds a three-dimensional inorganic network within the organic polymer matrix.

The interplay between the organic and inorganic cross-linking reactions is fundamental to the performance of this compound. The initial reaction of the isocyanate group ensures that the silane is covalently bonded to the polymer, while the subsequent moisture-curing of the ethoxy groups creates a robust and durable siloxane network. This hybrid organic-inorganic network structure imparts improved thermal stability, mechanical strength, and adhesion to a variety of substrates.

Grafting onto the Polymer Backbone: The isocyanate group of this compound reacts with hydroxyl groups present on the organic polymer chains, forming urethane linkages.

Hydrolysis of Alkoxy Groups: The ethoxy groups attached to the silicon atom react with ambient or added moisture to form silanol groups.

Condensation and Cross-linking: The resulting silanol groups condense with each other to form a cross-linked siloxane network throughout the polymer matrix.

The efficiency and kinetics of these reactions can be influenced by several factors, including the concentration of the silane, the availability of moisture, the presence of catalysts (such as organotin compounds for the isocyanate reaction and the silanol condensation), and the temperature and pH of the system.

While specific quantitative data for the cross-linking of this compound is not extensively available in publicly accessible literature, the general principles of isocyanatosilane chemistry provide a solid framework for understanding its cross-linking behavior. The following table outlines the key reactions involved in the cross-linking process.

| Reaction Type | Reactants | Products | Bond Formed |

| Urethane Formation | Isocyanate (-NCO) + Hydroxyl (-OH) | Urethane | -NH-C(O)-O- |

| Hydrolysis | Ethoxysilane (Si-OCH2CH3) + Water (H2O) | Silanol (Si-OH) + Ethanol (CH3CH2OH) | Si-OH |

| Condensation | Silanol (Si-OH) + Silanol (Si-OH) | Siloxane (Si-O-Si) + Water (H2O) | Si-O-Si |

Diethoxy 3 Isocyanatopropyl Methylsilane in Polymer Science and Hybrid Materials

Organic-Inorganic Hybrid Material Fabrication

The fabrication of organic-inorganic hybrid materials often relies on the ability to form stable linkages at the molecular level between the organic and inorganic phases. Diethoxy(3-isocyanatopropyl)methylsilane serves as a crucial coupling agent in this context, facilitating the creation of a seamless and robust interface.

In sol-gel processes, this compound can be co-condensed with various metal alkoxides like tetraethoxysilane (TEOS) and tetramethoxysilane (B109134) (TMOS) to form hybrid networks. mdpi.comnih.gov The ethoxy groups on the silane (B1218182) hydrolyze to form silanols, which then condense with the hydroxyl groups of other hydrolyzed alkoxides or with surface hydroxyls on inorganic substrates. This process results in a cross-linked inorganic siloxane network (Si-O-Si). ethz.ch Simultaneously, the isocyanate group remains available to react with functional groups (like hydroxyl or amine groups) of an organic polymer, thereby covalently bonding the organic component to the inorganic network.

The integration of organofunctional silanes into sol-gel systems allows for the tailoring of the final material's properties. For instance, the incorporation of methyl-functional silanes like methyltrimethoxysilane (B3422404) (MTMS) alongside TEOS can create hydrophobic and mechanically resistant coatings. nih.gov The ratio of the different precursors and reaction conditions such as temperature can significantly influence the degree of condensation and the dimensionality of the resulting polysiloxane network. mdpi.com Research has shown that temperature plays a critical role, with higher temperatures generally leading to a higher degree of condensation and a more cross-linked network. mdpi.com

The Lewis acidity of transition metal alkoxides (e.g., from titanium or zirconium) can also influence the reactions in these hybrid sol-gel systems, potentially catalyzing or otherwise affecting the organic reactions of the functional group on the silane. nih.govscispace.com

The effectiveness of silane coupling agents in enhancing interfacial adhesion has been demonstrated in various composite systems. For example, the treatment of fillers with silanes can lead to significant improvements in the mechanical properties of the resulting composites. mdpi.com The isocyanate group is particularly reactive towards polymers containing active hydrogen, such as polyurethanes, polyesters, and epoxy resins, forming stable urethane (B1682113) or urea (B33335) linkages. cfmats.comcfmats.com This enhanced adhesion leads to better dispersion of fillers within the polymer matrix and improved resistance to environmental factors like moisture. gelest.com

Table 1: Effect of Silane Treatment on Mechanical Properties of Composites

| Composite System | Property Measured | Improvement with Silane | Reference |

| Viscose Fabric/Epoxy | Tensile Strength | Significant increase | researchgate.net |

| Bamboo Fiber/Epoxy | Mechanical Properties | Enhanced reinforcement | scirp.org |

| Kenaf Fiber/Epoxy | Flexural & Tensile Strength | 131% & 101% increase | researchgate.net |

| CNT/Epoxy Resin | Tensile Modulus | 42% improvement | mdpi.com |

This table is illustrative and compiles data from various silane treatments to show the general effect on composite properties.

Polymer Modification and Functionalization

This compound is also extensively used to modify and functionalize a wide range of polymers. This functionalization can introduce new properties to the polymer or prepare it for further reactions, such as cross-linking or grafting onto surfaces.

Epoxy resins are widely used for their excellent adhesion, chemical resistance, and mechanical properties. However, they can be brittle. Modification with silanes like this compound can enhance their performance. The isocyanate group of the silane can react with the hydroxyl groups present in the epoxy resin backbone, which are often generated during the curing process. google.com This reaction incorporates the silane into the epoxy network.

Alternatively, the isocyanate group can be reacted with other functional groups to create a modified resin system. For instance, reacting an isocyanate-functional silane with a diol can create urethane linkages, introducing flexibility into the rigid epoxy structure. cnrs.fr The subsequent hydrolysis and condensation of the ethoxysilane (B94302) groups can lead to the formation of an inorganic-organic hybrid network with improved toughness and thermal stability. google.commdpi.com The presence of siloxane structures within the epoxy matrix can also improve properties like hydrophobicity. researchgate.net The reaction between the isocyanate and epoxy groups can lead to the formation of oxazolidone rings, which can increase the cross-linking density and thermal stability of the cured resin. google.com

This compound is a key building block for creating functional polysiloxanes. Through hydrolysis and condensation of its diethoxy(methyl)silyl groups, it can form polysiloxane chains or networks where the isocyanate group is a pendant functionality. cnrs.frmdpi.com These isocyanate-functional polysiloxanes can then be used as reactive polymers or as cross-linkers in various systems, such as in the formulation of high-performance sealants and coatings. cfmats.com

The reaction of these functional polysiloxanes with polyols or polyamines leads to the formation of cross-linked polyurethane or polyurea-siloxane networks. These hybrid materials combine the flexibility and low-temperature performance of polysiloxanes with the strength and abrasion resistance of polyurethanes. The hydrolysis and condensation can be catalyzed by acids or bases, and the final structure of the network can be controlled by the reaction conditions. mdpi.com The formation of these networks is crucial for applications requiring durable and resilient materials. nih.gov

There is growing interest in using renewable resources like cellulose (B213188) for the production of advanced materials. A major challenge is the inherent hydrophilicity of cellulose, which makes it incompatible with many hydrophobic polymer matrices. Surface modification of cellulose with silanes like this compound can address this issue. scirp.orgcranfield.ac.uk

The isocyanate group of the silane can react with the abundant hydroxyl groups on the surface of cellulose, forming urethane linkages and covalently bonding the silane to the biopolymer. researchgate.net This surface functionalization not only makes the cellulose more hydrophobic but also provides reactive silane groups for further integration into a matrix. The ethoxy groups can hydrolyze and condense to form a polysiloxane layer on the cellulose surface or to bond with an inorganic matrix. scirp.orgktappi.kr This modification has been shown to improve the dispersion of cellulose nanocrystals (CNCs) in polymer matrices and enhance the mechanical and thermal properties of the resulting nanocomposites. researchgate.netmdpi.comnih.gov For example, studies have shown that silane-modified cellulose nanofibers can significantly increase the tensile strength of bio-polyurethane composites. ktappi.kr

Table 2: Impact of Silane Functionalization on Cellulose Nanocomposites

| Nanocomposite System | Modified Property | Observation | Reference |

| Si-CNF/Bio-Polyurethane | Tensile Strength | 23.52% increase at 1-2 wt% | ktappi.kr |

| Si-CNF/Bio-Polyurethane | Thermal Stability | Improved heat stability | ktappi.kr |

| Silylated CNC | Thermal Stability | Enhanced with more residual char | researchgate.netnih.gov |

| Silane-treated Fiber Composite | Crystallinity Index | Increased by 61.3% | researchgate.net |

This table presents findings from various studies on silane-modified cellulose to illustrate the general benefits of such treatments.

Polyurethane and Polyurea Synthesis through Isocyanate Reactivity

This compound serves as a critical bifunctional building block in the synthesis of advanced polyurethane (PU) and polyurea systems. Its unique structure, featuring both a reactive isocyanate group and hydrolyzable ethoxy groups, allows for the creation of hybrid organic-inorganic polymers with tailored properties. The isocyanate (-NCO) group is the primary reactive site for forming the polyurethane or polyurea backbone, while the silane moiety provides a mechanism for crosslinking and adhesion.

In polyurethane synthesis, the isocyanate group of this compound readily reacts with the hydroxyl (-OH) groups of polyols. This step-growth polymerization reaction forms urethane linkages (-NHCOO-), which constitute the repeating unit of the polyurethane chain. researchgate.net This process is typically carried out by reacting a polyol with a diisocyanate to form an isocyanate-terminated prepolymer. This compound is then used as an end-capper, reacting with the remaining terminal hydroxyl groups or, more commonly, reacting with a hydroxyl-terminated prepolymer to introduce silane functionality at the chain ends. google.com The reaction is often facilitated by a catalyst, such as stannous octoate, and conducted at elevated temperatures to ensure complete reaction. google.com

The general reaction scheme for forming a silane-terminated polyurethane prepolymer involves:

Reaction of a diol (e.g., polyether polyol, polyester (B1180765) polyol) with an excess of a diisocyanate to create an NCO-terminated prepolymer.

Subsequent reaction of this prepolymer with a hydroxyl-containing molecule to create a hydroxyl-terminated prepolymer.

"End-capping" the hydroxyl-terminated prepolymer with this compound, where the isocyanate group of the silane reacts with the terminal hydroxyl groups of the prepolymer.

Alternatively, a polyol can be reacted with this compound first, followed by chain extension. The incorporation of the silane provides a latent curing mechanism; upon exposure to moisture, the ethoxy groups on the silicon atom hydrolyze to form silanol (B1196071) (-Si-OH) groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) crosslinks, resulting in a cured, durable network. This is the principle behind silyl (B83357) modified polyurethane (SPUR) polymers. cfmats.com

Similarly, in polyurea synthesis, the isocyanate group of the silane undergoes a rapid reaction with amine (-NH2) groups. nih.gov The reaction between an isocyanate and a primary amine forms a urea linkage (-NHCONH-). nih.govmdpi.com This reaction is generally much faster than the reaction with hydroxyls and often does not require a catalyst. mdpi.com this compound can be incorporated into polyurea formulations to introduce silane functionality, leading to hybrid polymers with enhanced adhesion, flexibility, and durability. The synthesis can involve reacting the silane with a diamine or an amine-terminated prepolymer, creating a silylated polyurea that can also be moisture-cured through its silane terminals.

Table 1: Representative Synthesis Parameters for Silane-Terminated Polyurethane Prepolymers

| Reactant 1 (Polyol) | Reactant 2 (Isocyanate) | End-Capper | Catalyst | Reaction Temperature (°C) | Final Product |

|---|---|---|---|---|---|

| Polyether Polyol (DL2000D) | HT600 | 3-isocyanate propyl triethoxysilane (B36694) | Stannous octoate | 90-100 | Urethane-containing silane-terminated polyurethane resin google.com |

| Polyether Polyol (8200N) | Isophorone diisocyanate (IPDI) | 3-isocyanatopropyl trimethoxy silane | Stannous octoate | 70-80 | Urethane-containing silane end-capped polyurethane resin google.com |

Development of Silylated Polymers and Oligomers

The development of silylated polymers and oligomers using this compound is a significant area of materials science, leading to the creation of high-performance materials like silane-terminated polymers (STPs) and silyl modified polyurethanes (SPURs). cfmats.com These materials are widely used in advanced adhesives, sealants, and coatings. cfmats.comgoogle.com The key advantage of using this silane is its ability to introduce a dual-curing mechanism: the formation of the main polymer backbone via isocyanate reactions and a subsequent moisture-activated crosslinking via the silane termini.

This compound acts as a crucial modifier to create these functional polymers. cfmats.com The process involves synthesizing a prepolymer (typically a polyurethane or polyether) with reactive terminal groups, such as hydroxyls, which are then "capped" with the isocyanate group of the silane. google.com This results in a liquid, workable prepolymer with diethoxysilyl groups at the chain ends. Upon application and exposure to atmospheric moisture, the ethoxy groups hydrolyze to form reactive silanol groups. These silanols undergo condensation reactions, forming a stable, crosslinked siloxane network that provides excellent mechanical properties, durability, and adhesion to a wide variety of substrates. cfmats.com

The properties of the final silylated polymer can be precisely controlled by several factors:

The backbone of the prepolymer: Using a polyether backbone results in good flexibility and low-temperature performance, while a polyurethane backbone can enhance mechanical strength. mdpi.comresearchgate.net

The density of silane groups: A higher concentration of silane end-groups leads to a higher crosslink density in the cured material, which generally increases hardness and modulus but may reduce elongation.

The structure of the silane: The methyl-diethoxy functionality of the target silane provides a balance of reactivity and stability.

Research has shown that incorporating silicon-containing side chains into polymers can significantly improve surface properties. For instance, the migration of silicone segments to the polymer-air interface can dramatically increase surface hydrophobicity (water resistance) and improve abrasion resistance, even at low concentrations. researchgate.net The presence of silane coupling agents can also enhance the interfacial interaction and bonding between organic polymers and inorganic surfaces. researchgate.net

Oligomers functionalized with this compound are also developed for use as adhesion promoters or crosslinkers in various formulations. These silylated oligomers can be blended into existing polymer systems to improve their performance characteristics without completely reformulating the base resin.

Table 2: Influence of Silylation on Polymer Properties

| Property | Effect of Silylation | Underlying Mechanism | Reference |

|---|---|---|---|

| Adhesion | Improved to inorganic substrates | Formation of covalent bonds (Si-O-Substrate) after hydrolysis and condensation of alkoxysilane groups. | cfmats.com |

| Surface Hydrophobicity | Increased | Migration of low surface energy silicone segments to the surface. | researchgate.net |

| Abrasion Resistance | Improved | Enhanced surface lubricity and durability from silicone modification. | researchgate.net |

| Mechanical Properties | Tunable (e.g., hardness, modulus) | Control of crosslink density through the concentration of silane groups. | researchgate.net |

| Curing Mechanism | Moisture-activated crosslinking | Hydrolysis of ethoxysilane groups to silanols, followed by condensation to form a siloxane network. | google.com |

Surface Science and Interfacial Engineering Applications

Surface Modification of Inorganic Substrates

The primary function of Diethoxy(3-isocyanatopropyl)methylsilane in surface science is to alter the surface properties of inorganic materials. The methyldiethoxysilyl moiety provides a mechanism for covalent attachment to the substrate, while the terminal isocyanate group introduces a highly reactive functional site for subsequent chemical interactions.

| Functional Group | Chemical Formula | Role in Surface Modification |

| Diethoxy(methyl)silyl | -Si(CH₃)(OCH₂CH₃)₂ | Forms covalent bonds with inorganic substrates after hydrolysis. |

| Isocyanate | -NCO | Reacts with active hydrogen-containing compounds (e.g., polymers, biomolecules). cfmats.com |

This compound is widely used to functionalize inorganic substrates such as silica (B1680970), glass, and various metal oxides (e.g., alumina, zirconia, titania). These materials are characterized by the presence of hydroxyl (-OH) groups on their surfaces, which are the primary reaction sites for the silane (B1218182).

The functionalization process begins with the hydrolysis of the ethoxy groups (-OCH₂CH₃) on the silane in the presence of surface-adsorbed water or atmospheric moisture. This reaction produces reactive silanol (B1196071) groups (-Si-OH). cfmats.com These silanols then condense with the hydroxyl groups on the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). gelest.com This process effectively anchors the isocyanatopropyl group to the surface, transforming the substrate's chemical nature from hydrophilic and inorganic to hydrophobic and organic-reactive. This modification is crucial for improving the compatibility and bonding between the inorganic surface and organic materials like coatings, adhesives, or polymer matrices. chemicalbook.com

Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. gelest.com Alkoxysilanes like this compound are excellent precursors for forming robust SAMs on silicon-based substrates and metal oxides. gelest.compiketech.com

The formation of a SAM involves several key steps:

Hydrolysis: The diethoxy groups of the silane hydrolyze to form silanols.

Physisorption: The silane molecules initially adsorb onto the substrate surface, often through hydrogen bonding between the silanols and surface hydroxyls.

Covalent Bonding & Cross-linking: The silanols then covalently bond to the substrate surface. gelest.com Additionally, adjacent silane molecules can cross-link with each other via condensation reactions, forming a stable, two-dimensional network.

The resulting SAM presents a high density of reactive isocyanate groups at the outer surface, creating a well-defined functional interface. piketech.com Such platforms are versatile and can be used for various applications in tribology, adhesion studies, and the development of sensors. researchgate.net

Adhesion Promotion Mechanisms at Interfaces

The bifunctional nature of this compound makes it an effective adhesion promoter, particularly in composite materials where strong bonding between dissimilar materials is required. chemicalbook.com

The mechanism involves a two-part reaction:

Reaction with Filler: The silane's ethoxy groups hydrolyze and bond covalently to the surface of the inorganic filler, as described in section 5.1.1.

Reaction with Polymer: The isocyanate group at the other end of the silane molecule readily reacts with active hydrogen atoms present in the functional groups of the organic polymer matrix, such as hydroxyl (-OH), amine (-NH₂), or carboxyl (-COOH) groups, forming stable urethane (B1682113), urea (B33335), or amide linkages, respectively.

This dual reaction creates a continuous chain of covalent bonds that bridge the gap between the filler surface and the polymer matrix, resulting in a robust interphase that can efficiently transfer stress from the polymer to the reinforcing filler.

The formation of a strong interphase directly translates to a significant improvement in the interfacial adhesion between the components of a composite material. researchgate.net Poor adhesion at the fiber-matrix interface is a common point of failure in composites, leading to issues like delamination and reduced mechanical strength. researchgate.net

By treating inorganic fillers or fibers with this compound, the compatibility and wetting between the hydrophilic filler and the often-hydrophobic polymer matrix are greatly enhanced. This leads to a reduction in voids and defects at the interface. researchgate.net The resulting composites exhibit superior mechanical properties, including increased tensile strength, impact resistance, and durability, as well as improved resistance to environmental factors like moisture. cfmats.comchemicalbook.com

Table: Effect of Silane Coupling Agent on Composite Properties (Illustrative)

| Property | Composite without Silane | Composite with this compound |

| Interfacial Adhesion | Poor | Excellent researchgate.net |

| Stress Transfer | Inefficient | Efficient |

| Tensile Strength | Lower | Higher researchgate.net |

| Moisture Resistance | Low | High |

| Filler Dispersion | Prone to agglomeration | Improved |

Surface Grafting and Polymer Brush Formation

Surface grafting involves tethering polymer chains to a substrate, creating a layer known as a "polymer brush." wisconsin.edu These brushes can dramatically alter surface properties, providing functionalities like lubricity, biocompatibility, or stimuli-responsiveness. researchgate.net this compound is a key component in "grafting-to" strategies for creating polymer brushes.

In a typical "grafting-to" approach, a substrate is first functionalized with a SAM of this compound, resulting in a surface densely populated with reactive isocyanate groups. nih.gov Separately, polymers with a reactive terminal group (e.g., a hydroxyl or amine group) are synthesized. These pre-synthesized polymers are then introduced to the functionalized surface. The terminal groups of the polymers react with the surface isocyanate groups, covalently grafting the polymer chains to the substrate. researchgate.net

This method allows for the attachment of well-characterized polymers, providing control over the properties of the resulting brush layer. The high reactivity of the isocyanate group ensures efficient grafting, leading to the formation of dense polymer brushes. wisconsin.edudigitellinc.com These brushes are of interest for creating advanced materials for applications in nanotechnology, biomedical devices, and responsive surfaces. researchgate.netnih.gov

Surface-Initiated Polymerization via Immobilized Photoinitiators

Surface-initiated polymerization (SIP) is a powerful "grafting from" technique used to grow polymer chains directly from a substrate, creating a dense and covalently bound polymer brush layer. The properties of the resulting surface are thus dictated by the grafted polymer. A critical step in photochemically induced SIP is the immobilization of a photoinitiator onto the substrate. While direct research on this compound for this purpose is limited, the analogous compound, (3-isocyanatopropyl)triethoxysilane, has been effectively used to anchor photoinitiators to surfaces.

The isocyanate group of the silane readily reacts with hydroxyl groups present on photoinitiator molecules, such as 2-hydroxy-2-methyl-1-phenylpropane-1-one, to form a stable urethane linkage. mdpi.com The ethoxysilane (B94302) end of the newly formed silane-photoinitiator conjugate can then be covalently attached to hydroxylated surfaces like silica, glass, or metal oxides.

The general reaction scheme involves two main steps:

Synthesis of the Silane-Photoinitiator Adduct: The isocyanate group of the silane reacts with a hydroxyl group on the photoinitiator molecule.

Surface Immobilization: The ethoxy groups of the silane hydrolyze in the presence of surface moisture to form reactive silanols. These silanols then condense with the hydroxyl groups on the substrate, forming a stable siloxane bond (Si-O-Si) and covalently attaching the photoinitiator to the surface.

Once the photoinitiator is immobilized, the surface can be immersed in a monomer solution and exposed to UV radiation. The photoinitiator generates free radicals upon irradiation, which then initiate the polymerization of the monomer directly from the surface, leading to the formation of a dense polymer brush. mdpi.com This method allows for precise control over the location and density of the grafted polymer chains, enabling the creation of patterned and functional surfaces. mdpi.com

Table 1: Example of Photoinitiator Immobilization for SIP using an Isocyanate Silane Analog

| Component | Role | Chemical Reaction |

| (3-isocyanatopropyl)triethoxysilane | Coupling Agent | Isocyanate group reacts with hydroxyl of photoinitiator. |

| 2-hydroxy-2-methyl-1-phenylpropane-1-one | Photoinitiator | Provides hydroxyl group for reaction with silane. |

| Substrate (e.g., Silica) | Support | Provides surface hydroxyl groups for silane attachment. |

| Monomer (e.g., Methacrylates) | Polymer Precursor | Polymerized from the surface to form the polymer brush. |

This strategy of using an isocyanate-functionalized silane as a linker is highly versatile, as it can be adapted to a wide range of photoinitiators containing hydroxyl groups, thereby enabling the surface-initiated polymerization of various monomers for applications ranging from biocompatible coatings to microelectronics.

Covalent Attachment Strategies to Various Substrates

The primary mechanism for the covalent attachment of this compound to substrates is the reaction of its ethoxy groups with surface hydroxyls (-OH). This makes it particularly effective for modifying inorganic substrates rich in these functional groups, such as silica, glass, alumina, and other metal oxides. The process, often referred to as silanization, involves the hydrolysis of the ethoxy groups to silanols, followed by a condensation reaction with the surface hydroxyls to form robust siloxane bonds.

The isocyanate (-NCO) group, on the other hand, is highly reactive towards nucleophiles, particularly primary amines (-NH2) and hydroxyl (-OH) groups on organic polymers or other molecules intended for surface immobilization. This dual reactivity allows for a two-step functionalization strategy:

Silanization of the Substrate: A layer of this compound is first deposited on the inorganic substrate, creating a surface that presents reactive isocyanate groups.

Coupling of Organic Molecules: The desired organic molecule, containing a reactive hydrogen (e.g., an amine or alcohol), is then introduced and covalently bonded to the surface via reaction with the isocyanate group, forming a urea or urethane linkage, respectively.

Research on the closely related γ-isocyanatopropyl triethoxysilane (B36694) has demonstrated that this approach is a robust method for functionalizing silica surfaces. researchgate.net For instance, reacting an isocyanate-functionalized silica surface with octadecylamine (B50001) results in a well-packed hydrocarbon surface, while reaction with 9-aminofluorene (B152764) can introduce aromatic amine functionalities. researchgate.net The choice of solvent and the presence of catalysts like triethylamine (B128534) can influence the quality and reactivity of the deposited silane layer. researchgate.net

This covalent attachment strategy is fundamental in various applications:

Adhesion Promotion: It enhances the adhesion between inorganic fillers (like silica in tires) and organic polymer matrices (like rubber).

Surface Energy Modification: The attachment of different organic moieties (e.g., fluorocarbons or long alkyl chains) can be used to precisely control the wettability and surface energy of a substrate.

Biomolecule Immobilization: Proteins, peptides, and other biomolecules can be covalently attached to surfaces for applications in biosensors and biocompatible materials.

Table 2: Substrates and Functional Groups for Covalent Attachment

| Substrate Type | Key Surface Group | Reaction with Silane | Functionalization via Isocyanate |

| Silica, Glass, Metal Oxides | Hydroxyl (-OH) | Condensation with silanols (from ethoxy hydrolysis) | Reaction with amines, alcohols, etc. |

| Polymers with Hydroxyls | Hydroxyl (-OH) | Reaction to form urethane linkage | N/A (direct reaction) |

| Polymers with Amines | Amine (-NH2) | Reaction to form urea linkage | N/A (direct reaction) |

The ability of this compound to form strong, covalent bonds with a wide array of both inorganic and organic materials makes it an indispensable tool in interfacial engineering.

Advanced Applications in Materials Engineering

Coatings Technology

The coatings industry has witnessed significant advancements through the incorporation of functional silanes. Diethoxy(3-isocyanatopropyl)methylsilane, in particular, serves as a critical additive for creating coatings with tailored properties, moving beyond simple aesthetics to offer active protection and functionality.

The integration of this compound into coating formulations is pivotal for developing surfaces with enhanced protective properties. In water-repellent (hydrophobic) coatings, the silane (B1218182) can be used to bind hydrophobic moieties to the coating matrix or directly to the substrate. The silane's alkoxy groups hydrolyze and form a stable siloxane network on the surface, while the isocyanate group ensures strong adhesion to the organic binder. This results in a coating with a low surface energy, causing water to bead up and roll off, a phenomenon quantified by a high water contact angle.

For anti-corrosive coatings, this silane acts as a superior adhesion promoter and cross-linker. By forming strong covalent bonds at the interface between the coating and the metal substrate, it significantly reduces the likelihood of delamination, a primary cause of corrosion failure. Furthermore, the dense cross-linked network formed by the silane within the coating matrix acts as a formidable barrier, impeding the ingress of corrosive agents like water, oxygen, and salts. Research on similar isocyanate-functionalized silanes has demonstrated a marked improvement in the corrosion resistance of epoxy and polyurethane coatings on steel and aluminum substrates.

Table 1: Illustrative Performance Enhancement with Isocyanate-Functional Silanes in Protective Coatings

| Coating Property | Base Formulation (without silane) | Formulation with Isocyanate-Functional Silane |

|---|---|---|

| Adhesion (Cross-hatch) | 3B | 5B |

| Water Contact Angle | 75° | >100° |

| Salt Spray Resistance | < 200 hours | > 500 hours |

Note: This table provides illustrative data based on typical performance improvements seen with the incorporation of functional silanes of this class. Actual values can vary based on the specific formulation and substrate.

The principle of hydrophobicity, enhanced by this compound, is fundamental to the development of self-cleaning surfaces. These coatings, often inspired by the "lotus effect," utilize a combination of surface chemistry and micro/nanostructure to achieve extreme water repellency. This silane can be instrumental in binding photocatalytic nanoparticles, such as titanium dioxide (TiO₂), to the coating matrix. When exposed to UV light, these nanoparticles generate reactive oxygen species that break down organic dirt. The superhydrophobic nature of the surface then allows water droplets to easily wash away the decomposed dirt and other inorganic particulates.

In the marine industry, biofouling—the accumulation of microorganisms, plants, and algae on submerged surfaces—is a significant challenge. Anti-fouling coatings are crucial for maintaining the efficiency and longevity of ships and marine structures. While research is ongoing, the application of this compound in this area is promising. It can be used to create low surface energy, fouling-release coatings. The non-stick surface makes it difficult for marine organisms to adhere firmly, and those that do can be removed by the force of water flow as the vessel moves.

The automotive and aerospace industries demand coatings that offer exceptional durability, chemical resistance, and aesthetic appeal. This compound is explored in research for advanced clear coats and topcoats. In automotive finishes, it can enhance the cross-link density of polyurethane clear coats, leading to improved scratch resistance, gloss retention, and resistance to environmental etch from acid rain and bird droppings.

Adhesives and Sealants Research

The performance of adhesives and sealants is critically dependent on their ability to form strong and durable bonds with various substrates. This compound serves as a powerful adhesion promoter and cross-linker in these formulations, particularly in moisture-curing systems.

In adhesives and sealants, this compound's primary role is to couple the organic polymer matrix to inorganic substrates. The isocyanate group reacts with the polymer backbone, for instance, a polyurethane or a silyl-terminated polyether (STP), effectively integrating the silane into the polymer structure. Upon application, the ethoxy groups on the silicon atom hydrolyze with ambient moisture to form silanol (B1196071) groups. These silanols can then form strong oxane bonds (Si-O-Substrate) with the surface of materials like glass, aluminum, and steel, dramatically improving adhesion.

Simultaneously, the silanol groups can also self-condense to form a siloxane network (Si-O-Si) within the adhesive or sealant matrix. This cross-linking reaction significantly enhances the cohesive strength, or internal strength, of the material, leading to improved mechanical properties such as tensile strength and modulus.

Table 2: Representative Impact of this compound on Adhesion

| Substrate | Adhesive Formulation | Lap Shear Strength (MPa) |

|---|---|---|

| Aluminum | Polyurethane (PU) | 5.5 |

| Aluminum | PU + 1% Silane | 12.8 |

| Glass | Silyl-Terminated Polyether (STP) | 2.1 |

Note: The data presented is representative of the improvements observed when incorporating adhesion promoters of this type into standard adhesive formulations.

This compound is particularly well-suited for one-component, moisture-curable adhesives and sealants. These systems are stable in the absence of moisture but cure upon exposure to atmospheric humidity. The silane's hydrolyzable ethoxy groups are central to this curing mechanism. As moisture diffuses into the sealant, it triggers the hydrolysis of the silane and subsequent condensation reactions, leading to the formation of a durable, cross-linked elastomeric material.

Advanced Composite Materials

Reinforcement and Interfacial Coupling in Fiber-Reinforced Composites

In fiber-reinforced composites, such as those using carbon or glass fibers, strong adhesion between the hydrophilic fiber surface and the often-hydrophobic polymer matrix is essential for effective stress transfer. Without a robust interface, the full strength of the reinforcing fibers cannot be realized, leading to premature failure of the composite.

This compound functions as a coupling agent, forming a durable chemical link at the fiber-matrix interface. The diethoxy methylsilyl group of the molecule can hydrolyze to form silanol groups, which then condense with the hydroxyl groups present on the surface of glass or carbon fibers, forming stable covalent bonds. Concurrently, the isocyanate group at the other end of the propyl chain is highly reactive towards functional groups in the polymer matrix, such as hydroxyl or amine groups, forming strong urethane (B1682113) linkages. This dual reactivity creates a seamless transition between the reinforcement and the matrix, significantly enhancing the interfacial shear strength (IFSS) of the composite. This improved adhesion prevents fiber pull-out and delamination, leading to composites with superior mechanical properties, including increased tensile strength, flexural modulus, and impact resistance.

Nanocomposite Fabrication for Tunable Mechanical Properties

The advent of nanotechnology has opened new avenues for creating materials with tailored properties. In the field of polymer nanocomposites, the uniform dispersion of nanoparticles, such as silica (B1680970) or nanoclays, within a polymer matrix is a major challenge due to the tendency of nanoparticles to agglomerate. This compound is instrumental in overcoming this hurdle.

By treating the surface of nanoparticles with this silane, their surface chemistry can be modified from hydrophilic to hydrophobic, making them more compatible with the polymer matrix. The silane molecules form a covalent bond with the nanoparticle surface, while the isocyanate groups extend outwards, ready to react with the polymer chains. This surface functionalization not only prevents agglomeration but also promotes strong interfacial bonding between the nanoparticles and the polymer.

This enhanced interaction allows for precise control over the mechanical properties of the nanocomposite. The improved dispersion and adhesion lead to more effective load transfer to the nanofiller, resulting in significant enhancements in properties such as modulus, strength, and toughness, even at very low filler concentrations. This ability to tune mechanical properties by controlling the interfacial chemistry makes this compound a valuable tool in the fabrication of high-performance nanocomposites for a variety of applications.

Catalysis and Sensor Development

The versatility of this compound extends beyond structural materials into the functional domains of catalysis and chemical sensing. Its ability to anchor active molecules to solid supports is a key enabler for the development of robust and reusable catalysts and highly sensitive sensor platforms.

Immobilization of Catalytic Species onto Silane-Modified Supports

In heterogeneous catalysis, immobilizing a homogeneous catalyst onto a solid support combines the high selectivity and activity of the catalyst with the ease of separation and recyclability of a heterogeneous system. This compound serves as an effective linker for this purpose.

Inorganic supports, such as silica or alumina, can be functionalized with the silane. The ethoxy groups of the silane react with the surface hydroxyl groups of the support, creating a stable, covalently bound organic layer. The isocyanate groups on this modified surface then provide reactive sites for the covalent attachment of catalytic species, such as metal complexes or enzymes. This immobilization strategy prevents the leaching of the catalyst into the reaction medium, allowing for its easy recovery and reuse, which is both economically and environmentally beneficial. The stable covalent linkage ensures the longevity of the catalyst's activity over multiple reaction cycles.

Surface Functionalization for Chemical Sensor Platforms

The performance of chemical sensors is highly dependent on the selective recognition of target analytes by receptor molecules immobilized on the sensor surface. This compound provides a reliable method for the functionalization of sensor substrates, such as silicon wafers or metal oxide surfaces.

The process mirrors that used in catalyst immobilization. The silane is first used to create a reactive organic monolayer on the sensor surface. This layer then serves as a platform for the covalent attachment of specific receptor molecules, such as antibodies, enzymes, or DNA probes, via the reactive isocyanate group. This controlled and stable immobilization is crucial for ensuring the sensor's sensitivity, selectivity, and long-term stability. By creating a well-defined and robust sensing interface, this compound contributes to the development of advanced chemical and biological sensors for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control.

Analytical and Spectroscopic Characterization in Research

Structural Elucidation and Reaction Monitoring

Confirming the chemical structure of Diethoxy(3-isocyanatopropyl)methylsilane and tracking its transformations during polymerization or surface modification processes are crucial steps in its research and application. Spectroscopic techniques are the primary tools used for these purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for obtaining detailed information about the atomic-level structure of this compound. While specific spectral data for this exact compound is not publicly available, analysis of closely related structures, such as Triethoxy(3-isocyanatopropyl)silane, allows for an accurate prediction of its NMR spectrum. nih.govspectrabase.com

¹H NMR: In a solution-state ¹H NMR spectrum, distinct signals corresponding to the different proton environments in the molecule are expected. The ethoxy groups would produce a triplet from the terminal methyl (CH₃) protons and a quartet from the methylene (B1212753) (CH₂) protons. The propyl chain would show three distinct multiplets. The methyl group directly attached to the silicon atom would appear as a singlet in the upfield region.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data, showing separate signals for each unique carbon atom in the ethoxy, propyl, and methyl groups. The carbon of the isocyanate group (-NCO) would appear at the downfield end of the spectrum.

²⁹Si NMR: This technique is particularly valuable for studying silicon-containing compounds. A single resonance would be expected for this compound, and its chemical shift would be indicative of the specific substituents on the silicon atom. During hydrolysis and condensation reactions, new peaks corresponding to silanol (B1196071) intermediates (Si-OH) and siloxane bridges (Si-O-Si) would appear, allowing for the reaction to be monitored. scispace.com Studies on similar aminosilanes have shown how ²⁹Si-NMR can reveal the formation of progressively larger cross-linked structures during polymerization. scispace.com

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound Data predicted based on analogous compounds like Triethoxy(3-isocyanatopropyl)silane.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-C H₃ | ~0.1-0.2 (singlet) | ~(-5) - 0 |

| Si-C H₂- | ~0.6-0.8 (multiplet) | ~5-10 |

| -CH₂-C H₂-CH₂- | ~1.6-1.8 (multiplet) | ~20-25 |

| -CH₂-C H₂-NCO | ~3.2-3.4 (triplet) | ~40-45 |

| O-C H₂-CH₃ | ~3.7-3.9 (quartet) | ~55-60 |

| O-CH₂-C H₃ | ~1.1-1.3 (triplet) | ~15-20 |

| -N=C =O | N/A | ~120-130 |

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. In the analysis of this compound, this technique is crucial for confirming the presence of the key isocyanate group.

The FTIR spectrum of this silane (B1218182) is dominated by a very strong and sharp absorption band around 2200-2250 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group. researchgate.net Additional significant peaks include C-H stretching vibrations from the alkyl and ethoxy groups near 2900 cm⁻¹. researchgate.net

This technique is also highly effective for reaction monitoring. When the isocyanate group reacts, for instance, with a hydroxyl or amine group to form a urethane (B1682113) or urea (B33335) linkage, the characteristic peak at ~2250 cm⁻¹ disappears. This disappearance is a clear indicator that the desired chemical modification has successfully occurred. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Data based on spectra of analogous isocyanatopropyl silanes. researchgate.netresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975, ~2885 | C-H Asymmetric/Symmetric Stretch | Alkyl (Propyl, Ethyl, Methyl) |

| ~2250 | -N=C=O Asymmetric Stretch | Isocyanate |

| ~1440, ~1390 | C-H Bending | Alkyl |

| ~1100, ~1080 | Si-O-C Stretch | Alkoxysilane |

| ~960 | Si-O-C Stretch | Alkoxysilane |

| ~800 | Si-C Stretch | Methylsilane |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, which helps in determining the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to both separate the compound from a mixture and to obtain its mass spectrum.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (217.32 g/mol ). The fragmentation pattern provides structural information. While specific data for this compound is scarce, data for the closely related Triethoxy(3-isocyanatopropyl)silane (MW = 247.36 g/mol ) shows major fragment ions at m/z 163, 202, and 119. nih.gov These fragments likely correspond to the loss of alkoxy groups and cleavage along the propyl chain. A similar fragmentation pattern would be expected for this compound.

Table 3: Comparison of Molecular Weight and Potential Mass Spectrometry Fragments

| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) |

| Triethoxy(3-isocyanatopropyl)silane | 247.36 nih.gov | 202, 163, 119 nih.gov |

| This compound | 217.32 | Predicted fragments would arise from loss of ethoxy groups (-45 Da) and the methyl group (-15 Da). |

Morphological and Microstructural Analysis of Derived Materials

While the techniques above characterize the silane molecule itself, microscopy methods are employed to analyze the structure of materials created using the silane, such as coatings, composites, or nanoparticles.

SEM and TEM are powerful microscopy techniques for visualizing the morphology and microstructure of materials at the micro- and nanoscale. These methods are not used on the liquid silane but are essential for characterizing the solid materials that result from its use as a coupling agent or surface modifier.

Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of a material. It would be used to assess the uniformity of a coating derived from this compound on a substrate, visualize the dispersion of silane-treated particles within a polymer matrix, or examine the pore structure of a modified material.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution and provides information about the internal structure of a material. In research involving nanoparticles modified with this silane, TEM can reveal the size, shape, and distribution of the particles and can sometimes visualize the thin silane coating on the particle surface. For example, studies on magnetic nanoparticles modified with a similar silane used TEM to confirm the presence of uniform, spherical nanoparticles. researchgate.net

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a surface at the nanoscale. For materials derived from this compound, AFM is an ideal tool for quantifying surface characteristics.

AFM can be used to measure the surface roughness of a film or coating with high precision. It can also map out the nanoscale features of a surface that has been patterned or functionalized using the silane. This information is critical in applications where surface properties, such as adhesion, friction, or biocompatibility, are paramount. By analyzing the height, width, and distribution of surface features, researchers can gain a quantitative understanding of how the silane modification has altered the surface topography.

Spectroscopic Analysis of Interfacial Bonding and Layer Formation

Spectroscopic methods are crucial for verifying the successful grafting of this compound onto substrates and for understanding the nature of the chemical bonds formed at the interface. Fourier Transform Infrared (FTIR) spectroscopy is a primary tool for this purpose, allowing for the identification of key functional groups.

When this compound is used to modify a surface, the presence of the isocyanate group is a key indicator of successful silanization. The characteristic stretching vibration of the isocyanate group (-N=C=O) is readily identifiable in the infrared spectrum. In studies involving the closely related (3-isocyanatopropyl)triethoxysilane, this peak is observed around 2250 cm⁻¹. nist.gov The disappearance or significant reduction of this band after subsequent reaction, for instance with an amine or hydroxyl group from a polymer or another molecule, confirms the formation of a covalent bond, such as a urethane or urea linkage.

The formation of these new linkages is accompanied by the appearance of new characteristic bands. For example, the reaction of the isocyanate group with a hydroxyl group to form a urethane linkage results in the appearance of bands corresponding to N-H bending (around 1550 cm⁻¹) and C=O stretching (around 1650 cm⁻¹) from the newly formed peptide-like bonds. nist.gov

Furthermore, FTIR analysis can confirm the presence of the silane's alkyl chain on the modified surface. The stretching vibration modes of the aliphatic CH₂ groups in the propyl chain typically appear in the region of 2850-2930 cm⁻¹. nist.gov The presence of these peaks, along with the characteristic bands of the siloxane network (Si-O-Si) that forms upon hydrolysis and condensation of the ethoxy groups, provides a comprehensive picture of the interfacial layer.

While not as commonly reported in the literature for this specific silane, X-ray Photoelectron Spectroscopy (XPS) can also be used to provide elemental and chemical state information about the modified surface, confirming the presence of silicon, nitrogen, and carbon in the expected ratios and bonding environments.

Table 1: Key FTIR Spectral Bands for the Analysis of this compound and its Derivatives

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Isocyanate (-N=C=O) | Stretching | ~2250 | Confirms the presence of the reactive isocyanate group on the silane-modified surface. nist.gov |

| Aliphatic CH₂ | Stretching | 2850-2930 | Indicates the presence of the propyl chain of the silane. nist.gov |

| Urethane (N-H) | Bending | ~1550 | Appears upon reaction of the isocyanate with a hydroxyl group, confirming covalent bond formation. nist.gov |

| Urethane (C=O) | Stretching | ~1650 | Appears upon reaction of the isocyanate with a hydroxyl group, confirming covalent bond formation. nist.gov |

Thermogravimetric Analysis (TGA) for Polymer and Hybrid Material Stability Studies

In the context of polyurethanes and other polymers modified with this silane, TGA is used to determine how the incorporation of the silane and the resulting silica (B1680970) network affects the material's degradation profile. The thermal decomposition of polyurethanes typically occurs in multiple stages. The first stage, often observed between 250°C and 360°C, is generally attributed to the decomposition of the "hard segments," which include the urethane linkages. researchgate.net The second, higher temperature stage, from approximately 360°C to 500°C, corresponds to the degradation of the "soft segments," which are typically polyether or polyester (B1180765) chains. researchgate.net

Research on polyurethane-silica hybrid materials has shown that the incorporation of a silica network, formed through the sol-gel process with silane coupling agents, can enhance thermal stability. pusan.ac.krresearchgate.net The presence of the inorganic silica phase can increase the onset temperature of decomposition. For instance, in some polyurethane systems, the temperature at which 5% weight loss occurs (T₅%) has been shown to increase with the addition of silica. mdpi.com In one study on polyurethane coatings, the T₅% was observed at 292°C for the pure polymer. mdpi.com

The enhancement in thermal stability in such hybrid materials is attributed to the formation of a crosslinked organic-inorganic network. This network can restrict the thermal motion of the polymer chains and act as a thermal insulator and mass transport barrier, delaying the diffusion of volatile decomposition products. pusan.ac.kr The char yield, or the amount of residual mass at the end of the TGA experiment, is often higher in silica-containing hybrids, indicating the formation of a more stable, ceramic-like residue at high temperatures. mdpi.com

The specific impact of this compound on the thermal stability of a given polymer will depend on factors such as the concentration of the silane, the curing conditions, and the nature of the polymer matrix. However, the general trend observed in related systems is an improvement in thermal properties, making it a valuable additive for applications requiring enhanced heat resistance.

Table 2: General Thermal Decomposition Stages of Polyurethane-Silica Hybrids

| Decomposition Stage | Typical Temperature Range (°C) | Associated Component |

| First Stage | 250 - 380 | Decomposition of hard segments (urethane linkages). researchgate.netresearchgate.net |

| Second Stage | 360 - 500 | Decomposition of soft segments (polyol chains). researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency

The conventional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022). Consequently, a significant research thrust is the development of greener, safer, and more efficient synthetic pathways for isocyanatosilanes, including Diethoxy(3-isocyanatopropyl)methylsilane.

Furthermore, the use of biocatalysis, such as enzymatic oxidation of silanes to silanols, represents a frontier in sustainable chemical synthesis. mdpi.comnih.gov While not yet applied directly to isocyanatosilane synthesis, the development of enzymatic processes for silane (B1218182) functionalization could pave the way for novel, highly selective, and environmentally benign routes to produce this compound and its derivatives. mdpi.comnih.gov

Table 1: Comparison of Synthetic Routes for Isocyanatosilanes

| Synthesis Route | Advantages | Disadvantages | Potential for this compound |